molecular formula C10H8N4OS B3035939 2-[(2-Amino-3,3-dicyano-2-propenyl)sulfanyl]-1-pyridiniumolate CAS No. 338778-97-5

2-[(2-Amino-3,3-dicyano-2-propenyl)sulfanyl]-1-pyridiniumolate

Cat. No.: B3035939
CAS No.: 338778-97-5
M. Wt: 232.26 g/mol
InChI Key: KHNRLORHNBTWFU-UHFFFAOYSA-N
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Description

2-[(2-Amino-3,3-dicyano-2-propenyl)sulfanyl]-1-pyridiniumolate is an organic compound with the molecular formula C10H8N4OS and a molecular weight of 232.26 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-[(2-Amino-3,3-dicyano-2-propenyl)sulfanyl]-1-pyridiniumolate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also be reduced to yield various reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or other reduced forms .

Scientific Research Applications

2-[(2-Amino-3,3-dicyano-2-propenyl)sulfanyl]-1-pyridiniumolate has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It may be used in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of 2-[(2-Amino-3,3-dicyano-2-propenyl)sulfanyl]-1-pyridiniumolate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various biochemical pathways. Detailed studies on its mechanism of action are still ongoing, and more research is needed to fully understand its effects.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-[(2-Amino-3,3-dicyano-2-propenyl)sulfanyl]-1-pyridiniumolate include:

  • 2-[(2-Amino-3,3-dicyano-2-propenyl)sulfanyl]-1-pyridinium chloride
  • 2-[(2-Amino-3,3-dicyano-2-propenyl)sulfanyl]-1-pyridinium bromide

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which allows it to participate in a wider range of chemical reactions and makes it a versatile compound for various applications.

Properties

IUPAC Name

2-[1-amino-2-(1-oxidopyridin-1-ium-2-yl)sulfanylethylidene]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4OS/c11-5-8(6-12)9(13)7-16-10-3-1-2-4-14(10)15/h1-4H,7,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHNRLORHNBTWFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C(=C1)SCC(=C(C#N)C#N)N)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338778-97-5
Record name 2-[1-Amino-2-[(1-oxido-2-pyridinyl)thio]ethylidene]propanedinitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338778-97-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(2-Amino-3,3-dicyano-2-propenyl)sulfanyl]-1-pyridiniumolate
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2-[(2-Amino-3,3-dicyano-2-propenyl)sulfanyl]-1-pyridiniumolate
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2-[(2-Amino-3,3-dicyano-2-propenyl)sulfanyl]-1-pyridiniumolate
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2-[(2-Amino-3,3-dicyano-2-propenyl)sulfanyl]-1-pyridiniumolate
Reactant of Route 5
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Reactant of Route 6
2-[(2-Amino-3,3-dicyano-2-propenyl)sulfanyl]-1-pyridiniumolate

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